molecular formula C12H17NO3 B8350705 Tert-butyl (3-pyridylmethoxy)acetate CAS No. 166739-14-6

Tert-butyl (3-pyridylmethoxy)acetate

Cat. No. B8350705
M. Wt: 223.27 g/mol
InChI Key: VZASOSIXMJNLAI-UHFFFAOYSA-N
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Patent
US05888972

Procedure details

To a suspension of sodium hydride (0.4 g) in DMF (8 ml) was added dropwise a solution of 3-pyridinemethanol (1.09 g) in DMF (5 ml), and the mixture was stirred at room temperature for 30 minutes. Then a solution of tert-butyl bromoacetate (1.62 ml) in DMF (5 ml) was added to the mixture. After stirring for one hour, the reaction mixture was concentrated under reduced pressure. The residue was dissolved in AcOEt (20 ml), washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified with SiO2 column chromatography (eluted with 1% MeOH in CHCl3) to give tert-butyl (3-pyridylmethoxy)acetate (435 mg) as an oil.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][OH:10])[CH:4]=1.Br[CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>CN(C=O)C>[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][O:10][CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
N1=CC(=CC=C1)CO
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.62 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in AcOEt (20 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with SiO2 column chromatography (eluted with 1% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC(=CC=C1)COCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 435 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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